Diammonium adipate
Description
Contextualization within Dicarboxylic Acid Salts Research
Diammonium adipate (B1204190) is a notable example within the broader class of dicarboxylic acid salts. Dicarboxylic acids, characterized by the presence of two carboxylic acid functional groups, are fundamental building blocks in chemistry. Adipic acid, a six-carbon dicarboxylic acid, is a precursor of major commercial importance, particularly in the production of nylon. ontosight.ai The salts derived from these acids, such as diammonium adipate, often exhibit unique properties compared to their parent acids, including differences in solubility and reactivity. tandfonline.com
Research into dicarboxylic acid salts often focuses on their role as intermediates in synthesis and their physical properties. For instance, this compound is a central compound in processes for producing adipic acid from fermentation broths. google.comgoogle.com This positions it at the intersection of biotechnology and industrial chemistry, offering a potential alternative to traditional petrochemical production routes for adipic acid. google.com The study of such salts is crucial for developing more sustainable chemical manufacturing processes. Furthermore, the behavior of these salts in aqueous solutions and their phase transitions are subjects of research in fields like atmospheric chemistry, where dicarboxylic acids and their salts are found in atmospheric aerosols. tandfonline.com
Nomenclature and Chemical Identity in Scientific Literature
The precise identification of chemical compounds is critical in scientific discourse. This compound is identified by a specific IUPAC name and a variety of synonyms across chemical literature and databases. nih.govwikipedia.org
IUPAC Name: Bis(azanium) hexanedioate
The formal name for the compound under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) is Bis(azanium) hexanedioate . wikipedia.org An alternative, computationally generated IUPAC name is diazanium;hexanedioate. nih.gov
Interactive Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | Bis(azanium) hexanedioate | wikipedia.org |
| Molecular Formula | C6H16N2O4 | nih.gov |
| Molecular Weight | 180.20 g/mol | nih.gov |
| CAS Number | 3385-41-9 | nih.govwikipedia.org |
| Parent Compound | Adipic Acid (CID 196) | nih.gov |
| Component Compounds | Adipic Acid (CID 196), Ammonia (B1221849) (CID 222) | nih.gov |
Common Synonyms in Academic Discourse
In academic and industrial literature, this compound is referred to by several synonyms. This variation in naming highlights the importance of using standardized identifiers like the CAS number to avoid ambiguity.
Interactive Table 2: Synonyms for this compound
| Synonym | Source(s) |
|---|---|
| Ammonium (B1175870) adipate | nih.govwikipedia.org |
| Adipic acid, diammonium salt | ontosight.ainih.gov |
| Hexanedioic acid, diammonium salt | nih.gov |
| Adipic acid, ammonium salt | nih.gov |
| Hexanedioic acid, ammonium salt (1:2) | nih.govthegoodscentscompany.com |
Historical Perspectives on this compound Research Trajectories
The research trajectory of this compound is closely linked to the applications of its parent compound, adipic acid. Initially, the interest in related compounds like hexamethylenethis compound (often called nylon salt) was driven by the development of polyamides, specifically Nylon 6,6. researcher.lifenih.gov While not the direct monomer, this compound exists in a chemical continuum with the precursors of this major polymer.
Later, research explored its utility in other areas. It was identified for use as a food additive, where it functions as an acidity regulator. ontosight.aiwikipedia.org This application is based on its properties as the salt of a weak acid and a weak base.
More recently, a significant research focus has shifted towards green chemistry and biotechnology. Processes have been developed for the production of adipic acid from renewable resources via fermentation, which can yield this compound in the fermentation broth. google.comgoogle.com Subsequent research has focused on the efficient conversion and purification of this biologically-derived this compound into high-purity adipic acid. google.com This line of research is critical for developing sustainable alternatives to petroleum-based chemical production. google.com Concurrently, studies in atmospheric science have investigated the properties of this compound as a component of atmospheric aerosol particles, examining its hygroscopic properties and phase transitions in mixed-component particles. tandfonline.com
Table of Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | Bis(azanium) hexanedioate | C6H16N2O4 |
| Adipic acid | Hexanedioic acid | C6H10O4 |
| Ammonia | Azane | NH3 |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
diazanium;hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.2H3N/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSKSQHEOZFGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-04-9 (Parent) | |
| Record name | Diammonium adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30889466 | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA DSSTox | |
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Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
3385-41-9, 19090-60-9 | |
| Record name | Diammonium adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adipic acid, ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019090609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adipic acid, ammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Diammonium adipate | |
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| Record name | DIAMMONIUM ADIPATE | |
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Synthetic Methodologies and Mechanistic Investigations of Diammonium Adipate
Established Synthetic Routes and Reaction Conditions
The primary chemical synthesis of diammonium adipate (B1204190) involves the direct neutralization of adipic acid with ammonia (B1221849) or amines. The production of the adipic acid precursor itself often relies on oxidative chemical processes.
Synthesis from Adipic Acid and Ammonia/Amines
The formation of diammonium adipate is a straightforward acid-base reaction where the two carboxylic acid groups of adipic acid react with ammonia or an amine. This process is typically carried out in an aqueous solution. For instance, a series of ammonium (B1175870) adipate solutions (AASs) can be prepared by dissolving adipic acid and various organic amines (such as diethylenetriamine, triethylenetetramine, and tetraethylenepentamine) in water. mdpi.com The reaction involves dissolving the reactants with magnetic stirring to ensure homogeneity. mdpi.com
Control of temperature and pH are critical parameters in the synthesis of adipate salts to ensure complete reaction and stability of the product. In the synthesis of ammonium adipate solutions from adipic acid and amines, the reaction is often conducted at an elevated temperature, such as 60°C, to facilitate the dissolution of reactants and promote the reaction rate. mdpi.com
During the biotechnological production of adipic acid, which results in a this compound-containing fermentation broth, pH control is essential for the bioconversion process. Ammonium hydroxide (B78521) is typically added to maintain a neutral pH, which leads to the neutralization of the produced adipic acid to this compound. google.com Subsequent processing steps, such as distillation to recover adipic acid, are also temperature-dependent, with preferred temperatures ranging from 150°C to 240°C. google.com
| Method | Reactants | Temperature | Key Considerations | Reference |
|---|---|---|---|---|
| Aqueous Solution Synthesis | Adipic Acid, Organic Amines (e.g., tetraethylenepentamine) | 60°C | Mole ratio of acid to amine groups is critical for product characteristics. | mdpi.com |
| Bioprocess Neutralization | Adipic Acid (from fermentation), Ammonium Hydroxide | Fermentation Temperature | Ammonium hydroxide is used for pH control during bioconversion. | google.com |
| Post-Fermentation Distillation | This compound Broth | 150°C - 240°C | Temperature and pressure are controlled to separate ammonia and water from adipic acid. | google.com |
The industrial production of adipic acid, the precursor to this compound, predominantly involves the oxidation of a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) (known as KA oil) using nitric acid. tandfonline.comresearchgate.netchemanalyst.comnih.gov This process typically employs a copper/vanadium catalyst and a 50-65% nitric acid solution. tandfonline.comresearchgate.net While effective, this method is a significant source of nitrous oxide (N₂O), a potent greenhouse gas. researchgate.netnih.gov
To address environmental concerns, alternative "green" oxidation methods are being explored. These include using hydrogen peroxide or molecular oxygen as the oxidant, which avoids the formation of N₂O. researchgate.netchemanalyst.comresearchgate.net Another area of research is the use of electrochemical oxidation, or electrolysis. chemanalyst.com Anodic oxidation of dicarboxylic acids can lead to their conversion into other valuable organic compounds. nih.govacs.org This method allows for reactions under mild conditions without the need for conventional chemical dehydrating or oxidizing agents. nih.gov For example, the electrochemical oxidation of β-hydroxycarboxylic acids can be controlled to proceed through specific electron pathways, demonstrating the potential for high selectivity in electrochemical synthesis. rsc.org
Biotechnological Production Methods for Related Compounds
Biotechnological routes offer a sustainable alternative to petroleum-based chemical processes for producing adipic acid. researchgate.netnih.gov These methods utilize microorganisms to convert renewable feedstocks, such as glucose, into adipic acid. chemanalyst.comresearchgate.net The adipic acid produced exists as its corresponding salt, this compound, within the fermentation broth due to the neutral pH maintained during the process. google.com
Genetically engineered microorganisms are key to the bio-production of adipic acid and related dicarboxylic acids. Strains of Aspergillus niger have been engineered for the production of various organic acids. For instance, A. niger has been metabolically engineered to produce galactaric acid from D-galacturonic acid, a primary component of pectin. researchgate.net This involves expressing a bacterial enzyme (uronate dehydrogenase) and disrupting the native fungal catabolic pathway for galactaric acid. researchgate.net Similarly, A. niger has been investigated for the heterologous production of itaconic acid, where transcriptome analysis helped identify and eliminate bioconversion pathways that degrade the target product, thereby increasing titers. nih.govbohrium.com Overexpression of specific transporter proteins in A. niger has also been shown to enhance the secretion of C4-dicarboxylic acids like L-malic acid and succinic acid. mdpi.com These strategies highlight the potential for engineering microbial hosts to create efficient and specific pathways for dicarboxylic acid synthesis.
| Microorganism | Product | Substrate | Metabolic Engineering Strategy | Reference |
|---|---|---|---|---|
| Aspergillus niger | Galactaric Acid | D-galacturonic acid / Pectin | Expression of uronate dehydrogenase; disruption of catabolic pathways using CRISPR/Cas9. | researchgate.net |
| Aspergillus niger | Itaconic Acid | Glucose | Deletion of key genes (ictA, ichA) involved in itaconic acid bioconversion. | nih.gov |
| Aspergillus niger | L-malic acid, Succinic acid | Not specified | Overexpression of C4-dicarboxylic acid transporter proteins (dct genes). | mdpi.com |
| Escherichia coli (genetically engineered) | Adipic Acid | Glucose | Conversion of glucose to cis,cis-muconic acid followed by reduction. | youtube.com |
The recovery and purification of dicarboxylic acid salts from complex fermentation broths represent a significant challenge and cost factor in biotechnological production. unibo.itdeswater.com An integrated downstream process is necessary to isolate the target product from impurities such as microbial cells, proteins, polysaccharides, and other metabolic byproducts. nih.gov
A multi-step approach is often employed, beginning with membrane filtration. Microfiltration (MF) is used to remove suspended solids and microorganisms, followed by ultrafiltration (UF) to eliminate soluble macromolecules like proteins and polysaccharides. deswater.comnih.gov Following filtration, ion exchange chromatography can be used for further purification and removal of charged impurities. nih.govbangor.ac.uk Finally, the purified salt solution is concentrated, often through evaporation or distillation, and the final product is isolated by crystallization. nih.govbangor.ac.uk For this compound-containing broths, a specific process involves distilling the broth at elevated temperature and pressure to remove ammonia and water, leaving a liquid bottoms product rich in adipic acid, which is then cooled to crystallize the pure acid. google.comgoogle.com
Fermentation Broth Purification and Isolation
Distillation for Water and Ammonia Removal
In the synthesis of this compound, the reaction is often carried out in an aqueous solution, necessitating the removal of excess water and unreacted ammonia to isolate the final product. Distillation is a key unit operation for this purification step. Techniques such as membrane distillation have been studied for the effective removal of ammonia from aqueous solutions. For instance, a two-stage direct contact membrane distillation (DCMD) system can be employed to separate and concentrate ammonia. nih.gov In such processes, factors like the pH and temperature of the feed solution are critical. Increasing the initial pH of the feed solution significantly enhances ammonia removal, while higher temperatures increase both ammonia and water flux across the membrane. nih.gov
Modified direct contact membrane distillation (MDCMD) has been shown to achieve high ammonia removal efficiency, reaching up to 99.5% under optimal conditions. researchgate.net The pH of the feed solution is the most dominant factor, with higher pH values converting ammonium ions (NH₄⁺) to free ammonia (NH₃), which is more volatile and easier to remove. researchgate.net Flash distillation is another viable method, where the process can be optimized by adjusting the flash-heating and condensation temperatures to maximize the concentration of ammonia and carbon dioxide (if present) in the vapor stream, facilitating their removal. researchgate.net
| Parameter | Effect on Removal Efficiency | Rationale | Source |
|---|---|---|---|
| pH | Increases significantly with higher pH | Shifts equilibrium from non-volatile NH₄⁺ to volatile NH₃, enhancing separation. | nih.govresearchgate.net |
| Temperature | Increases with higher temperature | Increases the vapor pressure of both ammonia and water, leading to higher flux. | nih.gov |
| Flow Rate | Increases with higher flow rate | Higher turbulence on the feed side reduces concentration polarization and enhances mass transfer. | researchgate.net |
Cooling, Evaporation, and Antisolvent Application for Solid Separation
Once the reaction to form this compound is complete and excess reactants are removed, the solid salt must be separated from the solution. This is typically achieved through crystallization, which can be induced by several methods.
Cooling Crystallization: This method relies on the principle that the solubility of this compound in the solvent (e.g., water) decreases as the temperature is lowered. By carefully cooling the saturated solution, the salt precipitates out as a crystalline solid.
Evaporation Crystallization: This involves removing the solvent by evaporation, which increases the concentration of the solute. Once the concentration exceeds the solubility limit, the salt begins to crystallize. A specialized form of this is lyophilization (freeze-drying), though it is a more time-consuming process. harvard.edu
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Cooling | Reduced solubility at lower temperatures. | Simple to implement; good control over crystal size. | Requires the compound to have a temperature-dependent solubility profile. |
| Evaporation | Increased concentration beyond solubility limit. | Effective for compounds with low temperature-dependent solubility. | Can be energy-intensive; potential for impurity inclusion if done too quickly. |
| Antisolvent Addition | Reduced solubility by adding a miscible solvent in which the solute is insoluble. | Rapid precipitation; can yield high purity crystals. | Requires selection of a suitable antisolvent; solvent recovery may be necessary. |
Mechanistic Aspects of this compound Formation
The formation of this compound from adipic acid and ammonia is a classic acid-base reaction that results in the formation of a salt. The stability of this salt is governed by fundamental chemical principles, including proton transfer and hydrogen bonding.
Proton Transfer Phenomena in Salt Formation
Salt formation is distinguished from the formation of a cocrystal by the transfer of a proton (H⁺) from an acid to a base. researchgate.net In the case of this compound, two protons are transferred from the two carboxylic acid groups of one adipic acid molecule to two ammonia molecules.
The likelihood of proton transfer can often be predicted using the ΔpKa rule. This rule states that for a given acid-base pair, if the difference in their pKa values (ΔpKa = pKa(baseH⁺) - pKa(acid)) is greater than 4, proton transfer and salt formation are highly probable. nih.gov Conversely, a ΔpKa less than -1 almost always results in a cocrystal (no proton transfer). nih.gov The region in between can yield either a salt or a cocrystal. nih.gov While this rule is a useful guideline, the surrounding environment, including the solvent and the crystal lattice, plays a crucial role in stabilizing the resulting ions and determining the final outcome. nih.gov Modeling studies have shown that proton transfer can occur spontaneously within molecular clusters even in the absence of a solvent. researchgate.net
| ΔpKa Value (pKa(baseH⁺) - pKa(acid)) | Predicted Outcome | Degree of Proton Transfer | Source |
|---|---|---|---|
| > 4 | Almost always a salt | Complete | nih.gov |
| -1 to 4 | Either salt or cocrystal | Partial or complete | nih.gov |
| < -1 | Almost always a cocrystal | None | nih.gov |
Role of Hydrogen Bonding in Salt Stability
Once the adipate dianion and two ammonium cations are formed via proton transfer, the stability of the resulting this compound crystal lattice is largely determined by strong intermolecular forces, primarily hydrogen bonds. Hydrogen bonds are directional interactions that are fundamental to the structure and stability of many molecular and biological systems. nih.gov
In the solid state, the ammonium cations (NH₄⁺) act as hydrogen bond donors, while the carboxylate groups (-COO⁻) of the adipate anion act as hydrogen bond acceptors. The intrinsic chemical properties of the ammonium ion promote the formation of these hydrogen bonds. nih.gov The resulting network of N-H···O hydrogen bonds organizes the ions into a predictable and energetically favorable three-dimensional structure. scispace.comresearchgate.net The strength and density of these hydrogen bonds are critical contributors to the stability of the salt. scispace.com A well-ordered network of strong hydrogen bonds provides the directional interactions necessary to stabilize the crystal structure. nih.govresearchgate.net
Optimization of Synthetic Processes
The transition from a laboratory-scale synthesis to large-scale industrial production requires careful optimization of the process to ensure it is safe, reproducible, and economical. mt.com
Process Engineering and Scale-Up Considerations
Scaling up the synthesis of this compound presents numerous challenges that must be addressed through process engineering. aiche.org Key considerations include reaction thermodynamics, mixing, heat transfer, and crystallization control. mt.comijera.com
Thermodynamics and Heat Transfer: The neutralization reaction between adipic acid and ammonia is exothermic. On a large scale, this heat must be managed effectively to prevent temperature runaway and ensure process safety. The design of the reactor must account for efficient heat removal. mt.com
Mixing and Mass Transfer: Ensuring that the reactants are mixed thoroughly is crucial for achieving a complete and uniform reaction. Inadequate mixing can lead to localized "hot spots" or incomplete conversion. Scale-up often involves changing from magnetically stirred lab flasks to mechanically agitated reactors, requiring an understanding of how mixing dynamics change with vessel size. ijera.com
Crystallization Control: The final properties of the solid this compound, such as crystal size distribution and purity, are determined during the crystallization step. The cooling rate, degree of supersaturation, and agitation must be precisely controlled on a large scale to produce a consistent product.
Process Safety and Hygiene: At an industrial scale, the risks associated with handling chemicals like ammonia increase. ijera.com Proper containment, ventilation, and treatment of any off-gases are essential safety considerations. ijera.com
The successful scale-up of a chemical process relies on a deep understanding of these scale-dependent variables and effective communication between laboratory chemists and process engineers to ensure that critical, sometimes subtle, observations from the lab scale are not overlooked. mt.comaiche.org
| Parameter | Lab-Scale Observation | Large-Scale Challenge | Mitigation Strategy | Source |
|---|---|---|---|---|
| Reaction Exotherm | Easily dissipated heat in a small flask. | Potential for thermal runaway due to lower surface-area-to-volume ratio. | Reactor jacketing, internal cooling coils, controlled addition of reactants. | mt.com |
| Mixing | Rapid and uniform mixing with a stir bar. | Non-uniform mixing, leading to poor mass and heat transfer. | Proper impeller design, baffle installation, and agitation speed optimization. | ijera.com |
| Crystallization | Formation of fine crystals. | Difficulty in controlling crystal size and purity; potential for fouling. | Controlled cooling profiles, seeding, and monitoring of supersaturation. | mt.com |
| Reactant Handling | Small quantities handled in a fume hood. | Increased risk of exposure to ammonia. | Closed-system transfers, dedicated ventilation, and process safety management. | ijera.com |
Cryogenic Medium Application in Salt Preparation
The neutralization reaction between a dicarboxylic acid and a diamine to form a salt is notably exothermic. This release of heat can lead to the formation of a paste-like product rather than a desirable free-flowing powder, and can negatively impact the homogeneity of the salt. google.com To counteract this, a method employing a cryogenic medium has been developed for the preparation of diamine/dicarboxylic acid salts. google.com
This technique involves carrying out the reaction at temperatures well below room temperature through the use of cryogenic agents such as dry ice or liquid nitrogen mixed in with the reactants. google.com By absorbing the heat of reaction, the cryogenic medium prevents the temperature of the mixture from rising significantly, thus maintaining the reactants and the resulting salt in a solid, particulate form. google.com The reactants are mixed for a short duration and subsequently kneaded to facilitate the reaction. google.com This approach has been shown to be effective in producing a free-flowing powder with good homogeneity, which is a significant improvement over processes conducted without such temperature control, which tend to yield pastes. google.com
Impact of Water Traces on Reaction Homogeneity
The presence of small amounts of water in the reaction mixture is another critical parameter that has been studied for its effect on the synthesis of diamine/dicarboxylic acid salts. researchgate.net Research has indicated that carrying out the reaction in the presence of about 0.5 to 25 wt. % water, and more preferably 2-10 wt. % water, based on the total weight of the reaction mixture, can be beneficial, provided that the conditions are managed to keep the mixture in a substantially solid particulate form. google.com
The inclusion of water traces is often coupled with the use of a cryogenic medium to maintain the solid particulate nature of the reaction mixture. google.com The interplay between the presence of water and the controlled low-temperature environment is crucial for achieving a homogeneous final product. While specific quantitative data on the effect of varying water concentrations on the homogeneity of this compound is not extensively detailed in available literature, the established methodologies for similar salts underscore the importance of precise control over water content. google.com
Interactive Data Table: Parameters in Diamine/Dicarboxylic Acid Salt Synthesis
| Parameter | Condition | Observation | Reference |
| Reaction Temperature | Standard (ambient) | Formation of a paste, poor homogeneity | google.com |
| Reaction Temperature | Cryogenic (dry ice/liquid nitrogen) | Formation of a free-flowing powder, good homogeneity | google.com |
| Water Content | 0.5 - 25 wt. % (with cryogenic medium) | Maintenance of solid particulate form | google.com |
Crystallographic and Supramolecular Studies of Diammonium Adipate and Analogs
Crystal Structure Determination using X-ray Diffraction
X-ray diffraction is a powerful analytical method used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam that has been scattered by the crystal, researchers can deduce the arrangement of atoms within the crystal lattice. This technique has been instrumental in elucidating the structural details of diammonium adipate (B1204190) and related compounds.
The fundamental repeating unit of a crystal is known as the unit cell, which is defined by the lengths of its three axes (a, b, and c) and the angles between them (α, β, and γ). The space group describes the symmetry of the crystal structure.
For instance, the dihydrate form of hexamethylenediammonium adipate is triclinic. iucr.org In contrast, anhydrous hexamethylenethis compound crystallizes in the monoclinic space group P2₁/n or P2₁/c, depending on the specific polymorph. iucr.org A study on various polymethylenediammonium adipates, including the ethylenediammonium (2-6), tetramethylenediammonium (4-6), hexamethylenediammonium (6-6), and octamethylenediammonium (8-6) salts, revealed that they all belong to the monoclinic space group C₂h, with specific variations (P2₁/n or P2₁/c) for different chain lengths. iucr.org
The crystal structure of meso-1,2-diphenylethylenethis compound has been determined to be triclinic, with the space group Pī. researchgate.net Both the dication and the dianion in this salt are located on inversion centers. researchgate.net
Table 1: Unit Cell Parameters for Adipate Salts
| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group | Z | Ref |
|---|---|---|---|---|---|---|---|---|---|
| Ethylenethis compound (dihydrate) | 5.55 | 10.82 | 11.86 | 90 | 129 | 90 | P2₁/n | 2 | iucr.org |
| Tetramethylenethis compound | 7.68 | 5.97 | 17.21 | 90 | 125.5 | 90 | P2₁/c | 2 | iucr.org |
| Hexamethylenethis compound | 5.57 | 15.48 | 9.07 | 90 | 114 | 90 | P2₁/n | 2 | iucr.org |
| Hexamethylenethis compound (dihydrate) | 11.90 | 15.59 | 4.56 | 94 | 98 | 91 | Triclinic | 2 | iucr.org |
| Octamethylenethis compound | 5.40 | 6.72 | 20.97 | 90 | 94 | 90 | P2₁/c | 2 | iucr.org |
The conformation of the adipate ion, which is a flexible six-carbon dicarboxylate, can vary within the crystal lattice. In the solid state, adipate-based metal-organic frameworks have shown that twice-twisted conformations (anti-gauche-gauche or gauche-anti-gauche) are the most stable. mdpi.com In the structure of hexamethylenethis compound, the adipate ion's carboxylic groups are tilted from the plane of the carbon zigzag chain. iucr.org
Disorder within the crystal lattice can also occur. For example, in the structure of meso-1,2-diphenylethylenethis compound, there is an approximate 61:39 disorder in the central fragment of the cation. researchgate.net Similarly, in ethylenediammonium hemiadipate thiocyanate (B1210189) salt, the ethylenediammonium cation is twisted, unlike in related planar structures. researchgate.net
Hydrogen bonds are crucial in dictating the crystal packing of these ammonium (B1175870) adipate salts. Extensive networks of N—H···O hydrogen bonds are formed between the ammonium groups of the cation and the carboxylate groups of the adipate anion. iucr.orgresearchgate.net In hexamethylenethis compound, three distinct N-H···O hydrogen bonds with lengths of 2.72 Å, 2.75 Å, and 2.88 Å link the ions within layers and between adjacent layers. iucr.org The average length of these bonds was later refined to 2.778 Å. iucr.org
The nature of the counterion (the cation) significantly influences the crystal packing. A comparison between this compound and meso-1,2-diphenylethylenethis compound illustrates this point. researchgate.net The bulky phenyl groups of the diphenylethylenediammonium cation lead to a triclinic crystal system, whereas simpler polymethylenediammonium adipates often crystallize in the monoclinic system. iucr.orgresearchgate.net The presence of these bulky groups creates different steric demands and alters the hydrogen bonding patterns, leading to a distinct three-dimensional architecture. researchgate.net
Solvent-Mediated Structural Transitions of Adipate Dianions
The conformation of the adipate dianion is not only influenced by the crystal environment but also by the presence of solvent molecules, particularly water. This is a phenomenon known as solvent-mediated structural transition.
Studies on microsolvated adipate dianions, which are small clusters of an adipate dianion with a specific number of water molecules, have revealed a distinct conformational change from a linear to a folded structure as the number of water molecules increases. rsc.orgnih.gov This transition is driven by the balance between the electrostatic repulsion of the two carboxylate groups and the stabilizing interactions with the surrounding water molecules. rsc.org For the adipate dianion, this transition from a linear to a folded conformation occurs when the number of water molecules reaches 13. rsc.orgnih.gov This solvent-mediated folding is a critical aspect of understanding the behavior of dicarboxylates in aqueous environments. rsc.orgcore.ac.uk
Critical Water Molecule Number for Folding Transition
The conformation of the adipate dianion, the anionic component of this compound, is significantly influenced by its hydration environment. Research combining infrared photodissociation (IRPD) spectroscopy and quantum chemical calculations has demonstrated a distinct transition from a linear to a folded structure upon reaching a critical number of solvating water molecules. iucr.org
This solvent-mediated folding is a critical phenomenon where the energetic penalty of the Coulomb repulsion between the two negatively charged carboxylate groups is overcome by the favorable interactions of a shared water cluster. For the adipate dianion, this transition is observed when it is solvated by precisely 13 water molecules. iucr.org In its linear form, the hydrophobic aliphatic chain separates two distinct water clusters, each solvating one carboxylate end. As the number of water molecules increases to the critical number, the structure collapses into a folded conformation where the two carboxylate groups are brought into proximity, allowing the water molecules to form a single, merged cluster that bridges the two ends. iucr.org
This folding transition is not unique to the adipate dianion but is dependent on the length of the aliphatic chain in dicarboxylate dianions. A clear trend has been identified where the number of water molecules required to induce this conformational change increases with the length of the (CH₂) chain. iucr.org
Table 1: Critical Number of Water Molecules for Folding Transition in Dicarboxylate Dianions
| Dianion | Aliphatic Chain (m in (CH₂)ₘ(COO⁻)₂) | Critical Water Molecule Number (n) for Folding |
|---|---|---|
| Succinate | 2 | 9–12 |
| Adipate | 4 | 13 |
| Suberate | 6 | 16 |
This table presents data on the number of water molecules required to induce a linear-to-folded conformational transition in various dicarboxylate dianions, as determined by IRPD spectroscopy and theoretical calculations. iucr.org
Quantum Chemical Calculations of Energetics and Structural Motifs
Quantum chemical calculations are instrumental in understanding the molecular-level details of the folding transition of the adipate dianion. These computational methods, including molecular dynamics simulations, are used to identify the lowest energy structures for both the linear and folded configurations and to analyze the energetics of the transition process. iucr.org
Theoretical calculations support the experimental findings by exploring the potential energy surface (PES) of the hydrated adipate dianion. A notable drop in the adiabatic detachment energy was predicted as the number of water molecules (n) increased to 13, which was attributed to the shift from a linear to a folded structure. iucr.org
Key findings from these quantum chemical studies include:
Energetic Competitiveness: For adipate dianions solvated by fewer than 13 water molecules, calculations are used to determine the most stable structural motifs. For instance, with ten water molecules, only asymmetrically solvated linear complexes, such as a (4 + 6) configuration where the water molecules are unevenly distributed between the two carboxylate groups, produce theoretical spectra consistent with experimental results. iucr.org For larger numbers of water molecules approaching the transition point, asymmetrically solvated linear structures were not found to be energetically competitive. iucr.org
Structural Analysis: The calculations provide detailed geometries of the different conformations. The linear structure is characterized by a planar zigzag carbon chain with the two carboxylate groups at opposite ends, each solvated independently. In the folded structure, the carbon chain is contorted, allowing the carboxylate groups to be bridged by a single, large water cluster. iucr.org
Spectral Interpretation: Theoretical calculations are crucial for interpreting the experimental infrared spectra. The folding transition is signaled by a characteristic quenching of the intensity of the symmetric carboxylate stretching modes (νₛ). Quantum chemical methods help to explain these changes in the IR spectrum by analyzing the various factors that influence the intensities of these vibrational modes, particularly the role and orientation of hydrogen bonds between the water molecules and the carboxylate groups. iucr.org
These computational approaches provide indispensable insights into the nuanced interplay between the flexible adipate dianion and its immediate solvent environment, elucidating the structural motifs and energetic factors that govern its conformation. iucr.org
Crystallization Kinetics and Polymorphism Research
Direct and detailed research specifically on the crystallization kinetics and polymorphism of pure this compound is limited in publicly available literature. Most related studies focus on the polymerization kinetics of nylon salts, such as hexamethylenethis compound, rather than the physical crystallization process of this compound itself. researcher.lifetandfonline.com
However, research on mixed-component systems provides some insight into the behavior of this compound. One study investigating internally mixed particles of ammonium sulfate (B86663) and adipic acid attempted to measure the deliquescence relative humidity (DRH) of this compound salts. tandfonline.comtandfonline.com The researchers found that the this compound transformed into adipic acid upon exposure to high relative humidity levels (between 70% and 94%), a transformation confirmed by Micro-Raman analysis. tandfonline.comtandfonline.com This finding highlights the compound's instability in humid environments, which may present challenges for its crystallization and characterization.
While the specific polymorphic forms of this compound are not well-documented, extensive crystallographic work has been performed on related long-chain polymethylenediammonium adipates. iucr.orgiucr.org These studies reveal that compounds like hexamethylenethis compound and tetramethylene-diammonium adipate form well-defined crystal structures, typically in monoclinic space groups, with layered arrangements held together by extensive N-H···O hydrogen bonding networks. iucr.org It is important to note that these compounds are structurally distinct from this compound, which contains the simple ammonium ion (NH₄⁺) rather than a polymethylene diammonium cation. Therefore, their specific crystallographic data cannot be directly extrapolated to this compound.
Due to the lack of available experimental data, a detailed analysis of the crystallization kinetics, including parameters such as nucleation and growth rates or Avrami exponents, for this compound cannot be provided at this time.
Advanced Applications in Polymer Chemistry and Materials Science
Precursor in Polyamide Synthesis (Nylon Salts)
Diammonium adipate (B1204190) belongs to a class of compounds known as nylon salts, which are the starting materials for the production of various polyamides. mdpi.com These salts are formed from the reaction of a diamine and a dicarboxylic acid. mdpi.com The precise stoichiometric balance between the amine and carboxylic acid groups in the salt is crucial for achieving high molecular weight polymers. mdpi.com
Hexamethylenediammonium adipate, commonly referred to as AH salt or Nylon 6,6 salt, is the specific nylon salt formed from the reaction of hexamethylenediamine (B150038) and adipic acid. zimmer-polymers.comresearchgate.net It is the direct precursor to Nylon 6,6, a widely used engineering thermoplastic. zimmer-polymers.comosti.gov The production process often involves creating an aqueous solution of the salt, which is then concentrated by evaporating water before the polycondensation reaction takes place in an autoclave. zimmer-polymers.com The polymerization process is a reversible condensation reaction where the carboxylic acid and amine end groups react to form an amide linkage and a molecule of water. acs.org To drive the reaction towards the formation of a high molecular weight polymer, water is continuously removed. acs.org
The solid-state polymerization (SSP) of hexamethylenethis compound is a key industrial process carried out at temperatures below the melting point of the polymer. researchgate.net This technique offers advantages such as lower energy consumption and the ability to achieve high molecular weights while avoiding degradation and side reactions that can occur at melt temperatures. nih.gov
The solid-state polyamidation (SSP) of hexamethylenethis compound is a complex process involving both chemical and physical steps. researchgate.net These include the chemical reaction of the end groups, diffusion of the reactive chain ends within the amorphous regions of the semi-crystalline polymer, and the removal of the water condensate. researchgate.net The reaction is typically conducted by heating the crystalline monomer or a prepolymer in an inert atmosphere or under vacuum. researchgate.net
Hexamethylenethis compound (Nylon 6,6 Salt)
Solid State Polyamidation Mechanisms
Role of Polycondensation Water and Hydrated Regions
The water produced during polycondensation plays a critical role in the SSP process. It has been proposed that this water can hydrate (B1144303) the polar groups of the hydrophilic polyamide salt. nih.gov As the reaction progresses and the concentration of polycondensation water increases, highly hydrated regions can form, which may disrupt the crystal structure of the salt. nih.gov These hydrated areas exhibit a lower melting point, potentially leading to a phenomenon known as solid-melt transition (SMT), where the reacting mass can partially or fully melt even at temperatures below the bulk melting point. nih.govmdpi.com As the molecular weight increases, the system becomes less hygroscopic, and the solid character can be restored. mdpi.com The removal of this water is essential for driving the polymerization equilibrium towards the formation of longer polymer chains. acs.org
Influence of Volatile Components (e.g., hexamethylenediamine sublimation)
A significant aspect of the SSP of hexamethylenethis compound is the volatility of hexamethylenediamine (HMD). researchgate.net During the initial stages of SSP, HMD can escape from the reacting mass along with the polycondensation water. researchgate.net In fact, the volatilization of HMD can occur even before the formation of water. researchgate.net This loss of the diamine can disrupt the stoichiometric balance of the reactive end groups, which is critical for achieving high molecular weights. researchgate.net To counteract this, several strategies have been developed, including the initial addition of excess diamine or conducting the reaction in a nitrogen atmosphere containing HMD. researchgate.net The sublimation of dicarboxylic acid components can also occur, leading to their deposition on the cooler parts of the polymerization apparatus. google.com
Vacancy Defects and Nucleation Sites in Salt Crystals
The sublimation of hexamethylenediamine is believed to have a direct impact on the crystalline structure of the salt. The escape of HMD molecules from the crystal lattice can lead to an increase in vacancy defects. researchgate.netwikipedia.org These vacancies, or missing atoms in the crystal lattice, can act as nucleation sites. researchgate.netwikipedia.org The creation of these defects and nucleation sites is thought to be a contributing factor to the mechanism of solid-state polyamidation. researchgate.net The presence of defects can influence material properties, and in this context, they are an integral part of the polymerization process. wikipedia.orgaps.orghelsinki.fiaps.org
To enhance the rate of solid-state polyamidation and mitigate issues like the solid-melt transition, various catalysts have been investigated.
Acid Catalysts: Acid catalysts have been shown to influence the SSP of nylon salts. nih.govntua.gr Studies have been conducted on the use of catalysts like phosphoric acid, sulfuric acid, and boric acid incorporated into hexamethylenethis compound particles. researchgate.net The presence of an effective acid catalyst can facilitate the diffusion of polycondensation water. nih.gov The method of catalyst incorporation is also important; coprecipitation of the catalyst with the polyamide salt has been found to be more effective than simple dry mixing, likely due to the formation of ionic bonds between the catalyst and the monomer. mdpi.com
Metal Catalysts: The influence of metal catalysts on the solid-state polyamidation of nylon salts has also been a subject of research. nih.govntua.grntua.gr Various metal salts have been tested for their catalytic activity. researchgate.net It has been observed that certain metal ions can form complexes with the amide groups of the polyamide. researchgate.net Similar to acid catalysts, effective metal catalysts can promote the diffusion of the water byproduct, thereby influencing the reaction rate and the physical state of the reacting mass. nih.gov
Direct Solid State Polymerization (DSSP) Methodologies
Direct Solid-State Polymerization (DSSP) is a significant alternative to conventional melt polymerization for producing polyamides from their corresponding nylon salts, such as hexamethylenethis compound. This bulk polymerization technique involves heating the crystalline monomer salt at a temperature below its melting point in an inert atmosphere or under vacuum. researchgate.net This process facilitates polycondensation reactions while the material remains in the solid phase, which helps to avoid side reactions and thermal degradation that can occur at higher melt temperatures. mdpi.comosti.gov
A primary challenge in the DSSP of aliphatic nylon salts is the phenomenon known as solid melt transition (SMT), where the formation of polycondensation water can cause the reacting mass to become molten. mdpi.comresearchgate.net This transition can hinder the industrial application of DSSP. Consequently, reactor design is a critical parameter for controlling the process by influencing the diffusion of byproducts like water, managing diamine loss, and maintaining the solid state. mdpi.comresearchgate.netnih.gov For instance, the DSSP of hexamethylenethis compound (the salt precursor to Nylon 6,6) is typically carried out between 158–190°C to manage these factors effectively. researchgate.netresearchgate.net Research has demonstrated a complete DSSP process, starting with nylon salt crystals and successfully yielding polymer particles without entering a melt phase. mdpi.comnih.gov The DSSP method is particularly advantageous for monomers like succinic acid, which are prone to undesirable cyclization reactions at the high temperatures required for melt polymerization. osti.gov
| Parameter | Description | Source(s) |
| Process Name | Direct Solid-State Polymerization (DSSP) | researchgate.net |
| Reactant Type | Crystalline monomer salt (e.g., Hexamethylenethis compound) | researchgate.net |
| Temperature | Below the melting points of the monomer and final polymer | mdpi.com |
| Atmosphere | Inert gas or vacuum | researchgate.net |
| Key Advantage | Avoids thermal degradation and side reactions common in melt polymerization | mdpi.comosti.gov |
| Major Challenge | Solid Melt Transition (SMT) caused by byproduct formation | mdpi.comresearchgate.net |
| Critical Factor | Reactor design for efficient byproduct removal and heat management | mdpi.comnih.gov |
Kinetic Modeling of Polymerization Processes
The kinetics of solid-state polymerization (SSP) for nylon salts like hexamethylenethis compound are complex, involving both chemical reactions and physical diffusion processes. researchgate.net Kinetic models are essential for understanding and optimizing the reaction. These models often take the form of mean field rate equations and are tested against experimental data from techniques like thermogravimetric analysis (TGA) and infrared (IR) spectroscopy. researcher.lifecnr.it
| Factor | Influence on SSP Kinetics | Source(s) |
| Temperature | Drastically influences the reaction rate. | researchgate.netresearchgate.net |
| Diamine Volatilization | Can create crystal defects that act as nucleation sites, accelerating the reaction. | researchgate.net |
| Byproduct (Water) Removal | Diffusion of water is a rate-limiting step; inefficient removal can lead to SMT. | researchgate.netmdpi.com |
| Catalysts | Can significantly accelerate the reaction rate while maintaining the solid state. | researchgate.netresearcher.life |
Other Polymethylenediammonium Adipates (e.g., Tetramethylenethis compound, Dodecamethylenethis compound)
Besides hexamethylenethis compound (the monomer for Nylon 6,6), other polymethylenediammonium adipates are important in polymer science. These salts are formed from adipic acid and diamines with different methylene (B1212753) (-CH₂-) chain lengths.
Tetramethylenethis compound (the monomer for Nylon 4,6) is formed from tetramethylenediamine (putrescine) and adipic acid. nih.gov The properties of the resulting polyamide are influenced by the preparation method of the initial salt. researchgate.netresearchgate.net
Dodecamethylenethis compound (the monomer for Nylon 12,6) is synthesized from dodecamethylenediamine and adipic acid. A key characteristic of the diamine in this salt is its low sublimation rate, which ensures greater stability of the salt's stoichiometry during polymerization. researchgate.net This stability makes it an excellent model compound for studying solid-state polyamidation kinetics, as it allows for more accurate relationships between the extent of reaction and amine end-group analysis. researchgate.netresearchgate.net
The properties of polyamides, such as melting point (Tₘ) and glass transition temperature (T₉), are highly dependent on the length of the methylene chains in both the diamine and diacid components.
| Compound Name | Diamine Component | Diacid Component | Resulting Polyamide | Key Features | Source(s) |
| Tetramethylenethis compound | Tetramethylenediamine (C4) | Adipic Acid (C6) | Nylon 4,6 | Properties are sensitive to salt preparation methods. | nih.govresearchgate.netresearchgate.net |
| Hexamethylenethis compound | Hexamethylenediamine (C6) | Adipic Acid (C6) | Nylon 6,6 | The most common polyamide; extensively studied. | researchgate.netresearchgate.net |
| Dodecamethylenethis compound | Dodecamethylenediamine (C12) | Adipic Acid (C6) | Nylon 12,6 | Low diamine sublimation rate, making it ideal for kinetic studies. | researchgate.netresearchgate.net |
Preparation of Catalyst-Containing Monomers
To enhance the rate of solid-state polymerization, catalysts can be incorporated directly into the monomer salt particles before the reaction begins. This method creates "catalyst-containing monomers," which show considerably accelerated reaction rates while maintaining the solid-state character of the process. researchgate.netresearcher.life
The preparation involves dissolving the nylon salt, such as hexamethylenethis compound (HMA), and adding a controlled amount of a catalyst. The salt is then reprecipitated, trapping the catalyst within its crystal structure. researchgate.net Common catalysts used for this purpose include acids like phosphoric acid, sulphuric acid, and boric acid. researchgate.netresearcher.life Studies have shown that boric acid is particularly effective in accelerating the polymerization rate. researcher.life This pre-incorporation ensures that the catalyst is finely and evenly dispersed throughout the reacting mass, which is more efficient than simply mixing the catalyst with the monomer powder. The development of novel catalyst systems, such as pincer-ligated ruthenium complexes, also represents an alternative route for the direct catalytic synthesis of polyamides from diols and diamines under milder conditions. nih.gov
Role in Biodegradable Polymer Production
Adipic acid, the diacid component of this compound, is a vital building block in the production of biodegradable polymers, particularly aliphatic and semi-aromatic polyesters. sinotainuo.comwikipedia.org These polymers are gaining prominence as sustainable materials. The incorporation of adipate segments into a polymer chain often imparts flexibility and enhances biodegradability. unipa.it A key example is poly(butylene adipate-co-terephthalate) (PBAT), a commercially significant biodegradable plastic synthesized from adipic acid, 1,4-butanediol, and terephthalic acid. nature.come3s-conferences.org Other biodegradable adipate-based polyesters include poly(ethylene adipate) (PEA) and poly(butylene succinate-co-adipate) (PBSA). wikipedia.orgnih.gov
Eco-friendly Alternatives to Petrochemical Plastics
The production of adipic acid from renewable, bio-based feedstocks instead of traditional petroleum sources is a key strategy for developing eco-friendly alternatives to conventional plastics. marketresearchintellect.comacs.org This shift to bio-based production helps reduce the industry's dependence on fossil fuels and can lower the carbon footprint of polymer manufacturing. sinotainuo.commarketresearchintellect.com Bioplastics produced from renewable resources can offer significant environmental advantages, including reduced greenhouse gas emissions and lower energy consumption during production compared to their petrochemical counterparts. cwejournal.orgroadrunnerwm.com The use of bio-based adipic acid allows for the creation of "greener" versions of conventional polymers like polyamides and polyurethanes, enhancing their sustainability profile and appealing to environmentally conscious markets. sinotainuo.commarketresearchintellect.com
| Advantage of Bio-Based Adipate Polymers | Description | Source(s) |
| Reduced Fossil Fuel Reliance | Utilizes renewable biomass (e.g., plant oils, glucose) as a feedstock instead of petroleum. | sinotainuo.commarketresearchintellect.comacs.org |
| Lower Carbon Footprint | Bio-based production routes can significantly reduce net carbon dioxide emissions. | marketresearchintellect.comcwejournal.org |
| Energy Savings | The production of some bioplastics consumes less energy than petrochemical plastic production. | cwejournal.org |
| Waste Management Options | Designed for biodegradability, offering end-of-life options like composting. | cwejournal.org |
Environmental Degradation Studies of Adipate-based Polymers (e.g., poly(butylene adipate-co-terephthalate))
The environmental fate of adipate-based polymers is a critical area of research. Poly(butylene adipate-co-terephthalate) (PBAT) is often marketed as a biodegradable plastic, but its degradation rate in natural environments can be slow. nature.com Studies show that its decomposition is primarily driven by enzymatic hydrolysis, where microorganisms secrete enzymes that break down the polymer's ester bonds. mdpi.com
Research has focused on identifying and engineering enzymes that can accelerate this process. Specific enzymes, such as cutinases from fungi like Thermobifida fusca and Alternaria alternata, have been shown to be highly effective at decomposing PBAT. nature.comnih.govnih.gov Engineered versions of these enzymes can completely break down PBAT films into their constituent monomers (adipic acid, 1,4-butanediol, and terephthalic acid) in a matter of days under laboratory conditions. nature.comnih.gov
Degradation studies in various environments yield different results. While PBAT shows enhanced degradation in controlled composting conditions, especially when blended with natural fibers like reed, its degradation in marine environments has been found to be more limited. mdpi.comresearchgate.net In agricultural settings, the degradation of PBAT films can be slow, with films fragmenting into smaller pieces rather than fully mineralizing. nature.com Further research into polymers like poly(butylene succinate-co-adipate) (PBSA) has shown they can biodegrade effectively in specific biological environments, such as the rumen of cattle, presenting a safer alternative to non-degradable plastics in agriculture. nih.gov
Applications in Renewable Chelates for Environmental Remediation
The adipate component of this compound, derived from adipic acid, presents potential as a chelating agent. Chelation is a process involving the binding of metal ions to a chelating agent, which can effectively sequester or remove metals from a system. mdpi.com This property is valuable in environmental remediation for addressing heavy metal contamination in water and soil. The use of bio-based chelating agents is gaining attention as a sustainable alternative to conventional treatments. mdpi.combenchchem.com
Heavy metal contamination in industrial wastewater is a significant environmental concern, with elements like copper, cadmium, lead, and zinc posing ecological and health risks. aquaadvice.co.uk Various treatment methods, including chemical precipitation, adsorption, and ion exchange, are employed for their removal. aquaadvice.co.uknih.gov Adsorption, in particular, utilizes materials that can bind metal ions to their surface. aquaadvice.co.uk
The mechanism of metal removal often involves processes like ion exchange, complexation, or chelation. mdpi.com Polymer adsorbents containing functional groups such as amino or hydroxyl groups can chelate heavy metal ions, effectively removing them from aqueous solutions. nih.gov The this compound molecule contains carboxylate groups from the adipate dianion, which can act as ligands, binding to positively charged metal ions in wastewater. This process, known as chelation, forms stable, water-soluble complexes, facilitating the sequestration of metal ions. While specific studies focusing solely on this compound for this purpose are limited, the principle is analogous to other carboxylate-containing compounds used in wastewater treatment. The process involves the interaction between the negatively charged oxygen atoms of the adipate's carboxyl groups and the positively charged heavy metal ions, forming a stable ring-like structure that sequesters the metal.
Common methods for removing heavy metals from wastewater are outlined below:
| Treatment Method | Description | Key Features |
| Chemical Precipitation | Adds chemical precipitants to wastewater, causing heavy metals to form insoluble compounds that settle as sludge. aquaadvice.co.uk | Effective, but requires careful control of pH, temperature, and dosage. aquaadvice.co.uk |
| Adsorption | Uses porous materials like activated carbon or zeolites to trap heavy metal ions from the wastewater. aquaadvice.co.uk | High removal efficiency and versatility; can be tailored to specific contaminants. aquaadvice.co.uk |
| Ion Exchange | Employs a resin that exchanges its ions for heavy metal ions in the wastewater. aquaadvice.co.uk | Highly selective and can achieve near-complete removal of targeted metals. aquaadvice.co.uk |
| Membrane Filtration | Uses semipermeable membranes (e.g., reverse osmosis) to separate heavy metal ions based on size and charge. aquaadvice.co.uk | High removal efficiency with minimal chemical use, but can be energy-intensive. aquaadvice.co.uk |
| Biosorption | Utilizes biomass (e.g., agricultural by-products) to bind and remove metal ions through mechanisms like chelation and ion exchange. mdpi.com | Low cost, high efficiency, and potential for reuse of materials. mdpi.com |
This table provides a general overview of wastewater treatment methods for heavy metal removal.
The remediation of heavy metal-contaminated soil is crucial for environmental health and food safety. researchgate.netscribd.com One common in-situ remediation strategy is immobilization, where chemical amendments are added to the soil to reduce the mobility and bioavailability of heavy metals. researchgate.netmdpi.com This prevents the metals from leaching into groundwater or being taken up by plants. researchgate.net
This compound has been identified in patent literature as a potential treatment for biochar to enhance soil health. justia.com While direct studies on its role in metal immobilization are scarce, the principle can be understood by analogy with other phosphate-based amendments like diammonium phosphate (B84403) (DAP). Research on DAP has shown it effectively immobilizes heavy metals such as Cadmium (Cd), Lead (Pb), and Zinc (Zn) in contaminated soils. nih.gov The mechanism involves the phosphate ions precipitating with the metal ions to form stable, low-solubility metal-phosphate compounds. nih.gov Similarly, the adipate dianion from this compound could react with heavy metal ions in the soil to form insoluble metal adipate precipitates, thus reducing their mobility and transport.
A study on smelter-contaminated soil treated with Diammonium Phosphate (DAP) demonstrated a significant reduction in the transport of heavy metals. nih.gov The application of DAP increased the retardation factor (R) and the distribution coefficient (Kd), indicating that the metals were more strongly retained in the soil and less mobile. nih.gov
| Metal | DAP Treatment (mg P kg⁻¹) | Retardation Factor (R) Increase | Distribution Coefficient (Kd) Increase (L kg⁻¹) |
| Cadmium (Cd) | 2300 | 2-fold | 4.0 to 9.0 |
| Lead (Pb) | 2300 | 3.5-fold | 2.9 to 10.8 |
| Zinc (Zn) | 2300 | 6-fold | 2.5 to 17.1 |
Data adapted from a study on the use of diammonium phosphate (DAP) for soil remediation, illustrating the principle of metal immobilization. nih.gov
This process suggests that amendments providing anions capable of precipitating with metals, such as this compound, may serve as a viable option for protecting water resources from heavy metal contamination originating from industrial or mining sites. nih.gov
Integration in Advanced Materials Science
The adipate structure is a fundamental building block in polymer chemistry, most notably in the production of nylon. ontosight.ai this compound, as a salt of adipic acid, is linked to this field and finds applications in the development of various functional materials. ontosight.ai
This compound serves as a source of adipic acid, an important intermediate in the manufacturing of polymers like polyurethanes and plasticizers. ontosight.ai The dicarboxylic nature of the adipate unit allows it to act as a monomer in polycondensation reactions. Research has demonstrated the use of adipate derivatives, such as dimethyl adipate, in the synthesis of functional polyesters. core.ac.uk For example, sorbitol-based polyesters containing adipate have been developed for potential use in coating applications. core.ac.uk The inclusion of the adipate moiety influences the molecular characteristics of the resulting polymer. core.ac.uk
Furthermore, the principles of using ammonium-based compounds can be seen in the development of other functional materials. For instance, starch-based hydrogels, which are superabsorbent polymers, can be synthesized for applications such as slow-release fertilizers that also retain water. researchgate.net These materials are often created through graft polymerization, where functional groups are added to a polymer backbone to enhance properties like water absorption and mechanical strength. researchgate.net
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and electrostatic forces. wikipedia.org A key concept in this field is molecular self-assembly, where molecules spontaneously organize into ordered structures. wikipedia.org
Adipic acid and its salts are recognized for their utility in constructing crystalline architectures through self-assembly. researchgate.net The adipate dianion, with its two carboxylate groups, can act as a proton acceptor, forming strong hydrogen bonds. researchgate.net A specific example is the molecular salt meso-1,2-Diphenylethylenethis compound, formed from adipic acid and meso-1,2-diphenylethylenediamine. researchgate.net In the crystal structure of this compound, the adipate dianion and the dication are held together by N—H···O hydrogen interactions, which direct the self-assembly of the components into a defined, three-dimensional supramolecular structure. researchgate.net This demonstrates the critical role of the adipate component in crystal engineering and the development of novel supramolecular materials. researchgate.netugr.es
The crystal structure of meso-1,2-Diphenylethylenethis compound reveals that both the cation and the anion lie on inversion centers, and the components associate through specific non-covalent interactions to form a stable, ordered array. researchgate.net
| Property | Value |
| Molecular Formula | C₁₄H₁₈N₂²⁺·C₆H₈O₄²⁻ |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 6.361 (3) |
| b (Å) | 6.931 (3) |
| c (Å) | 11.820 (5) |
| α (°) | 105.35 (2) |
| β (°) | 92.05 (2) |
| γ (°) | 113.64 (2) |
| Key Interaction | N—H···O Hydrogen Bonding |
Crystallographic data for meso-1,2-Diphenylethylenethis compound. researchgate.net
Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., carboxylate and ammonium (B1175870) stretching frequencies)
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in diammonium adipate (B1204190). The formation of the salt from adipic acid and ammonia (B1221849) results in a distinct IR spectrum characterized by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of bands corresponding to the ammonium (NH₄⁺) and carboxylate (COO⁻) ions.
The carboxylate group gives rise to two particularly strong and characteristic absorption bands: the asymmetric and symmetric stretching vibrations. spectroscopyonline.com The ammonium ion also presents distinctive stretching and bending frequencies. The typical IR absorption bands for diammonium adipate are detailed below.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|---|
| Ammonium (NH₄⁺) | N-H Stretching | 3200 - 3000 | Broad and strong absorption due to the stretching of the N-H bonds. |
| Ammonium (NH₄⁺) | N-H Bending (Asymmetric) | ~1600 | Deformation vibration of the H-N-H angle. |
| Ammonium (NH₄⁺) | N-H Bending (Symmetric) | ~1400 | Often overlaps with the symmetric carboxylate stretch. |
| Carboxylate (COO⁻) | Asymmetric Stretching (νₐₛ) | 1650 - 1540 | A very strong and characteristic peak for the carboxylate anion. spectroscopyonline.com |
| Carboxylate (COO⁻) | Symmetric Stretching (νₛ) | 1450 - 1360 | A strong peak, typically less intense than the asymmetric stretch. spectroscopyonline.com |
| Alkane (CH₂) | C-H Stretching | 2950 - 2850 | Stretching vibrations of the methylene (B1212753) groups in the adipate backbone. |
The significant separation between the asymmetric and symmetric carboxylate stretching frequencies is indicative of the ionic nature of the interaction between the carboxylate and ammonium ions. 911metallurgist.com
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Decomposition Profiling
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to characterize the thermal stability and decomposition profile of this compound. wikipedia.orgnih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org For this compound, the TGA curve would show mass loss in distinct steps corresponding to its decomposition. The initial mass loss is attributed to the loss of two molecules of ammonia (NH₃), followed by the decomposition of the resulting adipic acid at higher temperatures.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov The DSC thermogram for this compound would show an endothermic peak corresponding to its melting point, immediately followed by decomposition. Studies on adipic acid itself show a sharp endothermic peak at its melting point, which is around 152°C to 155°C. researchgate.net
Table 2: Expected Thermal Events for this compound in TGA/DSC
| Temperature Range (°C) | Technique | Event | Description |
|---|---|---|---|
| > 150 | TGA | Mass Loss | Initial decomposition corresponding to the loss of ammonia. |
| > 200 | TGA | Further Mass Loss | Decomposition of the adipic acid intermediate. |
| ~150-155 | DSC | Endotherm | Melting of the compound, likely coupled with the onset of decomposition. |
These analyses are critical for determining the upper temperature limit for the storage and handling of the compound before thermal degradation occurs.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound in solution. nih.govnih.gov Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular structure.
In the ¹H NMR spectrum, the symmetry of the adipate anion results in a simplified pattern. The protons of the methylene groups alpha to the carboxylate groups appear as one multiplet, while the beta methylene protons appear as another, further upfield. brainly.com The ammonium protons typically appear as a singlet, though its chemical shift and appearance can be affected by the solvent and concentration.
The ¹³C NMR spectrum is also simplified due to molecular symmetry, showing three distinct signals: one for the carboxylate carbons and two for the two types of methylene carbons in the aliphatic chain. brainly.comchemicalbook.com
Table 3: Typical ¹H NMR Chemical Shifts for this compound (in D₂O)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₂-CH₂-COO⁻ | ~2.20 | Multiplet | 4H |
| -CH₂-CH₂-COO⁻ | ~1.55 | Multiplet | 4H |
Data sourced from an experimental spectrum of this compound. chemicalbook.com
Table 4: Typical ¹³C NMR Chemical Shifts for the Adipate Anion
| Assignment | Chemical Shift (ppm) |
|---|---|
| -C OO⁻ | ~175 - 180 |
| -C H₂-COO⁻ | ~30 - 35 |
| -C H₂-CH₂-COO⁻ | ~25 - 30 |
Chemical shifts are based on data for adipic acid and similar carboxylates. brainly.com
Gas Chromatography-Mass Spectrometry (GC/MS) for Adipate Plasticizer Analysis
While this compound itself is a non-volatile salt unsuitable for direct GC/MS analysis, this technique is paramount in the related field of analyzing adipate-based plasticizers (esters of adipic acid). researchgate.net GC/MS is used to identify and quantify these plasticizers, which can migrate from packaging materials into food or other products. nih.govcore.ac.uk The analysis often involves derivatization of the adipate salt into a more volatile ester, such as dimethyl adipate, for quantification. nih.gov
Effective sample preparation is critical for accurate GC/MS analysis of adipate plasticizers from complex matrices like food or plasma. thermofisher.com The goal is to isolate the adipates from interfering substances. Common methodologies include:
Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents to partition the adipates from the sample matrix.
Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively adsorb the adipates, which are then eluted with a suitable solvent. This method provides cleaner extracts and good extraction efficiency, with recoveries often ranging from 85% to 106%. researchgate.netnih.gov
Steam Distillation-Extraction: A simultaneous process that uses steam to volatilize the analytes, which are then trapped in an organic solvent. This method is effective at reducing blank values from environmental contamination. nih.gov
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction of plasticizers from polymer matrices like PVC. nih.gov
GC/MS is a powerful tool for conducting kinetic studies on the migration of adipate plasticizers. nih.gov These studies measure the rate and extent to which plasticizers move from a packaging material into a product over time and under different conditions. For instance, a validated GC/MS method was used to study the migration of dibutyl adipate (DBA) from polyvinylidene chloride (PVDC) packaging film into ham sausage. The study found that approximately 6.8% of the DBA in the film migrated into the sausage over a period of four months, and it reached the innermost part of the sausage within six months. nih.gov Such studies are vital for assessing consumer exposure and ensuring the safety of packaged goods.
High-Pressure Liquid Chromatography (HPLC) for Concentration Determination
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of non-volatile compounds like this compound or its parent adipic acid in various samples. libretexts.orgsigmaaldrich.com The method is highly adaptable for determining the concentration of the adipate anion in aqueous solutions or reaction mixtures.
A common approach involves reversed-phase HPLC. In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For organic acids like adipate, the mobile phase is typically a buffered aqueous solution, often containing an organic modifier like acetonitrile (B52724), to ensure good peak shape and retention. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector set at a low wavelength (around 200-210 nm) where the carboxylate group absorbs light. reddit.com
Table 5: Typical HPLC Parameters for Adipic Acid/Adipate Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 125 mm, 10 nm pore size) |
| Mobile Phase | Isocratic mixture of an acidic aqueous buffer (e.g., 0.25 M phosphoric acid or 10 mM sulfuric acid) and acetonitrile (e.g., 97:3 v/v). sielc.comreddit.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 209 nm reddit.com |
| Injection Volume | 20 µL |
This method allows for the accurate determination of this compound concentration by comparing the peak area of the sample to that of known standards, creating a calibration curve.
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the context of this compound, which is described as a white crystalline solid, SEM analysis is instrumental in elucidating the fine details of its crystal structure. chemicalbook.com This technique involves scanning the sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition.
Research applications of SEM for crystalline compounds like this compound would typically focus on determining several key morphological features. These include the general shape and habit of the crystals, their size distribution, and the presence of any surface features such as steps, kinks, or defects. This level of detail is crucial for understanding the crystallization process and for quality control, as the physical form of the compound can influence its properties and performance in various applications. While specific research detailing the SEM analysis of pure this compound is not abundant, the technique has been applied to study the effects of ammonium adipate solutions on the surface morphology of other materials, such as bentonite (B74815) clay, demonstrating its utility in systems involving this compound. mdpi.com
The morphological characteristics of this compound that can be investigated using SEM are summarized in the interactive table below.
| Morphological Feature | Description | Significance in Research |
| Crystal Habit | The characteristic external shape of a crystal. | Provides insights into the internal crystal structure and the conditions of crystal growth. |
| Size Distribution | The range and frequency of different crystal sizes within a sample. | Affects material properties such as solubility, dissolution rate, and bulk density. |
| Surface Topography | The three-dimensional features of the crystal surface. | Can reveal information about the growth mechanism and the presence of any imperfections. |
| Aggregation | The extent to which individual crystals have clustered together. | Influences powder flowability and handling characteristics. |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone of chemical characterization, providing a quantitative determination of the mass percentages of the elements present in a compound. For this compound, this technique is essential for verifying its empirical formula, C₆H₁₆N₂O₄, and thus confirming the purity and identity of a synthesized batch. nih.govwikipedia.org The theoretical elemental composition can be calculated from the compound's molecular formula and the atomic weights of its constituent atoms.
The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. In this process, a sample of the compound is combusted in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured. The oxygen content is typically determined by difference. By comparing the experimentally determined mass percentages with the calculated theoretical values, the purity of the sample can be assessed. A close correlation between the experimental and theoretical values provides strong evidence for the correct chemical composition.
The theoretical elemental composition of this compound is presented in the interactive data table below.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight in Molecule ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 39.99 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 8.95 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 15.55 |
| Oxygen | O | 16.00 | 4 | 64.00 | 35.51 |
| Total | 180.208 | 100.00 |
Environmental and Biological Interaction Studies
Environmental Fate and Degradation Studies
The adipate (B1204190) component of diammonium adipate can serve as a carbon source for various microorganisms. benchchem.comwikipedia.org Microbial metabolism is the process by which a microbe acquires the energy and nutrients, like carbon, necessary for its life and reproduction. wikipedia.org In heterotrophic metabolism, organic compounds are used as sources of both carbon and energy. wikipedia.org
Research has demonstrated that certain microorganisms can utilize adipate for growth. For instance, engineered strains of the fungus Aspergillus niger and the bacterium Pseudomonas putida have been developed to grow on adipate as a sole carbon source. benchchem.comresearchgate.net The metabolic pathways involved in adipate degradation in some bacteria show parallels with the degradation pathways of other compounds, such as phenylacetate. researchgate.net The ability of microbial communities to utilize different carbon sources is a key factor in their metabolic characteristics and growth. mdpi.com The methods for producing adipic acid can involve the use of cell transformants that convert a primary carbon source, like glucose, into the final product. google.com
While adipate is metabolized through pathways like reverse β-oxidation, a related dicarboxylic acid, galactarate (or mucic acid), is processed by a different enzymatic pathway. benchchem.comresearchgate.net In some microbial systems, the metabolism of diammonium meso-galactarate, a compound structurally similar to this compound, involves the enzyme galactarate dehydratase (GarD). benchchem.comnih.gov
Galactarate dehydratase is the initial enzyme in the galactarate/glucarate metabolic pathway. nih.gov It catalyzes the dehydration of galactarate to form an intermediate, which is then further processed. benchchem.comresearchgate.net This pathway is widespread in bacteria but absent in humans, making its enzymes potential targets for developing new inhibitors. nih.gov The galactarate/glucarate pathway is known to be important for the fitness and survival of certain intestinal pathogens, particularly after antibiotic treatment. nih.gov
The biodegradability of a chemical refers to its breakdown by microorganisms into substances like carbon dioxide, water, and new biomass. pce.parliament.nz Assessments of biodegradability are crucial for determining the environmental fate of a compound. miljodirektoratet.no Polymers based on adipic acid, such as poly(butylene adipate-co-terephthalate) (PBAT), are recognized as biodegradable. sciepublish.com
Ecotoxicity assessments are performed to ensure that the breakdown products of a substance are not harmful to the environment. pce.parliament.nzresearchgate.net For a material to be considered compostable, it must not only biodegrade but also have no negative effects on the quality of the resulting compost, which is often evaluated through phytotoxicity tests like plant germination and growth assays. pce.parliament.nzmdpi.com While bioplastics are designed to degrade, their breakdown products can sometimes include unknown chemicals that may exhibit toxicity. mdpi.com Therefore, biotests are essential for identifying potentially hazardous components or degradation products that might be released into the environment. researchgate.net
Interaction with Geologic Formations
In industrial applications, particularly in oil and gas drilling, this compound solutions are utilized for their ability to interact with and stabilize certain geologic formations, specifically clay-rich shales.
Ammonium (B1175870) adipate solutions (AASs) have been demonstrated to be effective inhibitors of shale rock swelling. mdpi.comanalis.com.my Shale instability, often caused by the hydration and swelling of clay minerals within the rock upon contact with water-based drilling fluids, poses a significant challenge in drilling operations. numberanalytics.comresearchgate.net
Studies have shown that AASs can significantly reduce the swelling of bentonite (B74815), a clay mineral commonly used to simulate shale behavior. mdpi.com In one study, an ammonium adipate solution designated AAS-8, at a concentration of 0.1%, reduced the linear swelling rate of bentonite to 59.61%. mdpi.com This performance was superior to that of traditional inhibitors like potassium chloride (KCl) under similar conditions. mdpi.com The effectiveness of these inhibitors is critical for maintaining wellbore stability. nih.gov
Table 1: Inhibitory Effect of Ammonium Adipate Solutions (AASs) on Bentonite Swelling
| Inhibitor | Concentration (%) | Final Swelling Rate (%) |
|---|---|---|
| Distilled Water | - | 98.08 |
| 1.0% KCl | 1.0 | 67.31 |
| AAS-2 | 0.1 | 65.38 |
| AAS-8 | 0.1 | 59.61 |
Data sourced from experimental results on bentonite linear expansion. mdpi.com
The inhibitory action of this compound on shale swelling is attributed to a combination of three primary mechanisms: ion exchange, hydrogen bonding, and an anchoring effect through electrostatic adsorption. mdpi.com
Ion Exchange: When introduced into a water-based system, this compound dissociates. The resulting ammonium ions can penetrate the layers of clay minerals. mdpi.com These ammonium ions then exchange with the naturally occurring, more highly hydrated inorganic cations (such as sodium or calcium) present in the clay, a process known as cation exchange. mdpi.comanalis.com.my This reduces the clay's affinity for water and mitigates swelling. analis.com.myresearchgate.net
Hydrogen Bonding: The adipate molecule, with its carboxylate and ammonium groups, can form hydrogen bonds with the silicon-hydroxyl groups on the surface of the clay minerals. mdpi.comresearchgate.net This interaction strengthens the adsorption of the inhibitor onto the clay surface, forming a protective layer that slows the permeation of water molecules. mdpi.com
Anchoring Effect: Through electrostatic adsorption, the inhibitor molecules bind clay sheets together. mdpi.com This "anchoring" effect reduces the spacing between the crystalline layers of the clay, further preventing water from entering and causing swelling and dispersion of the clay particles. mdpi.com
Biochemical and Molecular Interactions
In aqueous environments, this compound dissociates into ammonium ions (NH₄⁺) and the adipate dianion (C₆H₈O₄²⁻). The biochemical interactions are primarily driven by the adipate component, which, as a dicarboxylic acid anion, possesses specific functional properties.
A chelating agent is a molecule that can form multiple bonds to a single metal ion, effectively sequestering it from a solution. univarsolutions.com The adipate anion, derived from this compound, can function as a bifunctional chelating agent due to its two carboxylate groups. These groups can coordinatively bind to metal ions. google.comgoogle.com.na This property is leveraged in various applications, from industrial processes to potential biomedical uses.
The ability of adipate to bind metal ions has been noted in the context of stabilizing polymers, where it can be part of a system involving copper-based stabilizers. In such systems, the chelating agent is described as being coordinatively bound to at least one metal ion. google.com While extensive studies detailing the specific binding constants of adipate with a wide range of metal ions are not broadly available in the provided context, its structural similarity to other dicarboxylic acids suggests it can form stable complexes with various metal ions, including transition metals. google.com.nanih.gov The effectiveness of a chelating agent often depends on the pH of the solution and the nature of the metal ion involved.
The dicarboxylic nature of the adipate moiety makes it a candidate for use as a linker or conjugate in pharmaceutical applications. Pharmaceutical conjugates involve chemically linking a molecule, like adipate, to an active pharmaceutical ingredient (API) to improve the drug's properties. Adipic acid has been investigated for its potential in creating conjugates and has been used to synthesize bisobrin, an antifibrinolytic drug. ncats.io
Bifunctional chelating agents, a category that includes adipate derivatives, are designed to attach metal ions to macromolecules like proteins. google.com.na This principle can be extended to create drug conjugates where the adipate acts as a stable, biocompatible spacer, connecting the drug to another molecule, such as a targeting ligand or a carrier.
Drug delivery systems are engineered to enhance the efficacy and safety of a drug by controlling its release rate and targeting it to the desired site. researchgate.net Adipic acid, the parent acid of this compound, has been successfully incorporated into various drug delivery platforms to improve drug performance and bioavailability. ncats.iomdpi.com
One key application is in the formulation of controlled-release matrix tablets. Adipic acid's inclusion in these tablets helps to create a pH-independent release profile for both weakly acidic and weakly basic drugs. ncats.io It has also been used in the polymeric coating of hydrophilic monolithic systems. Here, it modulates the pH within the gel layer of the system, which can result in a more consistent, zero-order release of the entrapped hydrophilic drug. ncats.io Furthermore, adipic acid can act as a pore-forming agent in the enteric polymer shellac, improving the disintegration of the coating at intestinal pH without compromising its integrity in acidic stomach conditions. ncats.io These applications aim to make the amount of drug absorbed by the body more predictable and reliable, thus improving bioavailability. mdpi.comevonik.commicrofluidics-mpt.com
Bio-based Production of Adipic Acid and this compound
The conventional production of adipic acid from petroleum-based feedstocks is associated with significant greenhouse gas emissions, particularly nitrous oxide (N₂O). biofueljournal.comtandfonline.com This has driven extensive research into bio-based production routes from renewable resources like sugars, vegetable oils, and lignin. nih.govresearchgate.net These processes often involve microbial fermentation, where engineered microorganisms convert the feedstock into adipic acid. mdpi.com In many fermentation processes, ammonia (B1221849) is used to control the pH of the culture medium, leading to the formation of this compound in the fermentation broth, which can then be recovered and purified. google.comgoogle.com
As no known natural microorganisms produce adipic acid in high quantities, researchers have focused on metabolic engineering to create artificial production pathways in host organisms like Escherichia coli and yeast. researchgate.netmdpi.com Several promising pathways have been designed and optimized.
Reverse Adipate Degradation Pathway: This pathway is based on reversing the natural degradation pathway of adipic acid found in organisms like Penicillium chrysogenum. mdpi.com In this approach, common metabolic precursors like succinyl-CoA and acetyl-CoA are converted to adipyl-CoA, which is then hydrolyzed to adipate. google.com This pathway is considered highly promising, and through extensive engineering of E. coli, researchers have achieved the highest reported titer of bio-based adipic acid to date at 68 g/L in a fed-batch fermentation process using glycerol (B35011) as a feedstock. mdpi.com
Pathways via Intermediates (Muconic or Glucaric Acid): These are hybrid chemo-catalytic and biological routes. In one such pathway, sugars are first fermented to produce an intermediate like cis,cis-muconic acid or glucaric acid. nih.govbiofueljournal.com This intermediate is then recovered and chemically hydrogenated to yield adipic acid. nih.gov While these indirect routes are actively being developed, they can face challenges such as low yields and toxicity of the intermediate to the microbial host. biofueljournal.com
Fatty Acid Degradation Pathway: This route utilizes fatty acids or vegetable oils as the starting material. Microorganisms such as Candida tropicalis are engineered to modify their native β-oxidation pathway to halt the degradation at the C6 level, resulting in the production of adipic acid. mdpi.com Using this method, a titer of 12.1 g/L of adipic acid has been produced from lauric acid methyl ester. mdpi.com
Optimization efforts focus on improving enzyme efficiency, eliminating competing metabolic pathways, and enhancing the host microbe's tolerance to adipic acid, which can be toxic at high concentrations. nih.govmdpi.com
Table 1: Comparison of Selected Bio-based Adipic Acid Production Pathways
| Pathway | Microorganism | Substrate | Achieved Titer (g/L) | Reference |
|---|---|---|---|---|
| Reverse Adipate Degradation | Escherichia coli | Glucose / Glycerol | 68 | mdpi.com |
| Fatty Acid Degradation | Candida tropicalis | Lauric acid methyl ester | 12.1 | mdpi.com |
| Via Glucaric Acid | Escherichia coli | Glucose | 1.1 - 2.4 | biofueljournal.com |
| Via Glycerol Intermediate | Engineered microbes | Glycerol | 68 | biofueljournal.com |
Techno-economic analyses (TEA) and life cycle assessments (LCA) are crucial for evaluating the commercial viability and environmental footprint of bio-based adipic acid production compared to the conventional petrochemical process. biofueljournal.comscholaris.ca These studies assess factors like minimum selling price (MSP) and greenhouse gas (GHG) emissions. biofueljournal.com
Multiple assessments have concluded that bio-based routes have the potential to be both economically competitive and environmentally superior. biofueljournal.comdtu.dkrsc.org
Economic Feasibility: The direct fermentation pathway (S1-ADA) from sugars to adipic acid shows significant potential. One study found that, under optimized conditions, this route could achieve an MSP 33.3% lower than that of fossil-based adipic acid. biofueljournal.combiofueljournal.com Another analysis focusing on production from A-molasses (a sugarcane byproduct) via cis,cis-muconic acid determined a best-case MSP of USD 2,538/tonne. biofueljournal.combiofueljournal.com While this was about 15% more expensive than the fossil-based equivalent at the time of the study, it represents a significant step towards economic parity. biofueljournal.com
Environmental Impact: The primary environmental advantage of bio-based routes is the avoidance of N₂O emissions, a potent greenhouse gas produced during conventional synthesis. biofueljournal.comdtu.dk Life cycle assessments show that bio-based adipic acid can lead to a substantial reduction in GHG emissions. The direct fermentation pathway (S1-ADA) was found to lower GHG emissions by as much as 78.7% compared to the fossil-based process. biofueljournal.combiofueljournal.com Production from lignin, another renewable feedstock, is predicted to reduce GHG emissions by 62% to 78%. rsc.orgresearchgate.net
These assessments highlight that while technological advancements in microbial performance (yield, titer, productivity) are still needed, bio-based production of adipic acid is a promising and more sustainable alternative to the established petrochemical route. biofueljournal.combiofueljournal.com
Table 2: Economic and Environmental Comparison of Adipic Acid Production Pathways
| Production Pathway | Feedstock | Minimum Selling Price (MSP) | Greenhouse Gas (GHG) Emissions (kg CO₂ eq/kg) | Reference |
|---|---|---|---|---|
| Direct Fermentation (S1-ADA) | Sugarcane Sugars | 33.3% lower than fossil-based | 78.7% lower than fossil-based | biofueljournal.combiofueljournal.com |
| Via cis,cis-Muconic Acid | A-molasses | $2,538 / tonne | 2.325 | biofueljournal.combiofueljournal.com |
| From Lignin | Lignin | Profitable (IRR 69-86%) | 0.772 - 0.795 | scholaris.ca |
| Conventional (Fossil-based) | Cyclohexane | Baseline | 12.9 | scholaris.ca |
Based on a comprehensive review of available scientific and technical literature, there is no information directly linking the chemical compound this compound to the mitigation of nitrous oxide (N₂O) emissions.
Extensive searches have been conducted to determine if this compound, or its constituent components, adipic acid and ammonium, play a role in reducing N₂O emissions from agricultural or other sources. These searches have included looking for its potential function as a nitrification or denitrification inhibitor, which are the primary mechanisms by which chemical compounds are used to decrease nitrous oxide production in soil.
The search results indicate that while this compound is mentioned for its use in various industries, including as a component in fertilizers, there are no research findings, detailed studies, or data tables available that support its involvement in mitigating nitrous oxide emissions. The body of scientific literature on N₂O mitigation focuses on other compounds, such as dicyandiamide (B1669379) (DCD) and 3,4-dimethylpyrazole phosphate (B84403) (DMPP).
Therefore, it is not possible to generate a scientifically accurate article on the "Mitigation of Nitrous Oxide Emissions" specifically by "this compound" as requested in the outline.
Computational Chemistry and Modeling Approaches
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict the molecular structure and electronic characteristics of diammonium adipate (B1204190). These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry, electron distribution, and molecular orbitals.
Theoretical calculations can determine the most stable three-dimensional arrangement of atoms in the diammonium adipate salt, known as its optimized geometry. These calculations provide precise data on bond lengths, bond angles, and dihedral angles for both the adipate dianion and the ammonium (B1175870) cations. For instance, studies on similar organic ammonium carboxylate salts have successfully correlated computed structural parameters with experimental data obtained from X-ray diffraction. ablesci.comresearchgate.net
The charge distribution within the molecule is often analyzed using methods like Mulliken population analysis. This analysis assigns partial charges to each atom, revealing the electrostatic landscape of the molecule. In this compound, the oxygen atoms of the carboxylate groups are expected to carry significant negative charges, while the nitrogen and hydrogen atoms of the ammonium groups carry positive charges. This charge separation is fundamental to the ionic nature of the salt and its interactions. A study on bis(4-methoxyanilinium) adipate, a related compound, showed that the oxygen atoms of the adipate moiety are highly electronegative, while the hydrogen atoms of the ammonium group are electropositive, which is crucial for forming intermolecular hydrogen bonds. researchgate.net
Table 1: Representative Theoretical Bond Properties of the Adipate Dianion (Note: This table provides illustrative data based on typical values for dicarboxylates, as specific computational results for this compound are not publicly available. The actual values would be obtained from DFT calculations, for example, at the B3LYP/6-311++G(d,p) level of theory.)
| Parameter | Description | Typical Calculated Value |
| C-C (alkyl) | Bond length of the central carbon chain | ~ 1.53 Å |
| C-C (carboxyl) | Bond length between alkyl chain and carboxyl carbon | ~ 1.51 Å |
| C=O | Bond length of the carboxyl oxygen | ~ 1.25 Å |
| O-C-O | Bond angle of the carboxylate group | ~ 125° |
| C-C-C | Bond angle of the central carbon chain | ~ 112° |
Frontier Molecular Orbital (FMO) theory is a key aspect of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions. mdpi.com A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and the potential for charge transfer within the molecule. semanticscholar.org
For this compound, the HOMO is typically localized on the electron-rich carboxylate groups of the adipate anion, while the LUMO is associated with the electron-deficient ammonium cations. mdpi.comsemanticscholar.org This separation facilitates the charge transfer interactions that are characteristic of such salts. The analysis of similar ammonium carboxylate salts has shown that the energy gap can be influenced by factors such as the specific counter-ion and the molecular conformation. mdpi.comrsc.org The HOMO-LUMO gap is a valuable descriptor in evaluating the potential of related materials for applications like nonlinear optics. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These are representative values for organic ammonium salts. Specific values for this compound would require dedicated quantum chemical calculations.)
| Parameter | Description | Representative Energy Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.0 eV |
Molecular Dynamics Simulations for Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are particularly useful for understanding its behavior in a solvent, such as water. These simulations can model the interactions between the this compound ions and the solvent molecules, providing insights into solvation structures, ionic pairing, and the influence of the salt on the properties of the solution. nih.govrsc.org
A computational study on the hydration of alkyl diammonium chlorides, which are structurally similar to this compound, revealed how the length of the alkyl chain affects the hydration shell around the molecule. nih.gov Shorter chain dications were found to be more extensively hydrated. nih.gov Similarly, for this compound, MD simulations can map the distribution of water molecules around the ammonium cations and the carboxylate anions, quantifying the structure of their hydration shells through radial distribution functions. These simulations can also elucidate how the adipate ion might fold or change conformation in solution, mediated by water molecules. mpg.de This understanding is crucial for processes like crystallization and polymerization, where the state of the solute in the solution is a critical starting point.
Kinetic Modeling of Chemical Reactions
This compound is a primary precursor to nylon 6,6 via a polycondensation reaction. Kinetic modeling of this process is essential for designing and optimizing industrial reactors. These models are mathematical representations of the chemical reaction rates and how they are influenced by factors such as temperature, pressure, and the concentration of reactants and byproducts like water. researchgate.netmdpi.com
The polycondensation of hexamethylenethis compound, a salt analogous to this compound, has been studied extensively. researchgate.netresearchgate.net The reaction is typically modeled as a reversible, second-order process. The presence of water is a key factor, as it is a byproduct of the condensation reaction and can also hydrolyze the resulting amide bonds, shifting the equilibrium. researchgate.net Kinetic models often incorporate terms to account for the catalytic effect of the carboxylic acid end-groups and the influence of water concentration on the apparent equilibrium constant. researchgate.netresearchgate.net For example, studies have shown that the reaction rate increases with temperature, but the equilibrium molecular weight may decrease at higher initial water contents. researchgate.net These kinetic models are vital for predicting the evolution of the polymer's molecular weight over time under various process conditions.
Process Simulation and Optimization (e.g., for adiponitrile (B1665535) production)
Process simulation software, such as Aspen Plus, is used to design, model, and optimize large-scale chemical processes. ucsb.eduresearchgate.net In the context of this compound, a key application is the simulation of its conversion to adiponitrile, a crucial intermediate for the production of nylon 6,6. researchgate.netlookchem.com
One production route for adiponitrile involves the catalytic dehydration (ammoniation) of adipic acid, which proceeds through a this compound intermediate. researchgate.netlookchem.com A comprehensive process model can be developed in a simulator like Aspen Plus, incorporating modules for the key unit operations, including reactors and distillation columns for purification. researchgate.netacs.org
Using such a model, engineers can perform sensitivity analyses to understand the impact of various operating parameters—such as reactor temperature, pressure, and catalyst concentration—on the yield and purity of adiponitrile. researchgate.net The simulation can also be used for process optimization, for example, by implementing heat integration strategies to reduce energy consumption. A study on the optimization of the adipic acid ammoniation process used Aspen Plus to identify significant energy consumption in purification columns and proposed using heat pump technology to recover latent heat, leading to substantial energy savings. researchgate.net
Emerging Research Directions and Future Perspectives in Diammonium Adipate Chemistry
Diammonium adipate (B1204190), the ammonium (B1175870) salt of adipic acid, serves as a crucial intermediate in various industrial processes, most notably in the production of Nylon 6,6. As industries move towards greater sustainability and efficiency, research surrounding this compound is evolving. This article explores the emerging research directions and future perspectives concerning diammonium adipate, focusing on sustainable synthesis, advanced applications, environmental impact, and the integration of computational science.
Q & A
Q. What methodologies are recommended for synthesizing diammonium adipate (DAA) in laboratory settings?
DAA is typically synthesized via neutralization of adipic acid (ADA) with ammonium hydroxide. A common approach involves dissolving ADA in water and gradually adding NH₄OH under controlled pH (~7–8) and temperature (25–40°C) to precipitate DAA. For fermentation-derived DAA, microbial strains (e.g., E. coli engineered with reverse adipate degradation pathways) convert sugars to ADA, which is neutralized to DAA using NH₄OH . Post-synthesis, vacuum filtration and recrystallization in aqueous ethanol enhance purity.
Q. Which analytical techniques are critical for characterizing DAA’s structural and chemical properties?
- FT-IR spectroscopy : Identifies carboxylate (COO⁻) and ammonium (NH₄⁺) functional groups (peaks at ~1550 cm⁻¹ and ~1400 cm⁻¹ for asymmetric/symmetric COO⁻ stretching; ~3150 cm⁻¹ for NH₄⁺).
- ¹H/¹³C NMR : Confirms molecular structure via chemical shifts (e.g., adipate backbone CH₂ groups at δ 1.6–2.4 ppm in ¹H NMR).
- Elemental analysis : Verifies C/N ratios (theoretical C₆H₁₆N₂O₄: C 39.99%, N 15.55%) .
Q. How does DAA function as a nitrogen source in microbial fermentation systems?
DAA dissociates into NH₄⁺ and adipate ions in aqueous media, providing assimilable nitrogen for microbial growth. In E. coli cultures, NH₄⁺ supports amino acid biosynthesis, while adipate can act as a carbon source in some strains. Studies show DAA enhances biomass yield (e.g., 17% increase in Bacillus subtilis cultures compared to NH₄Cl) due to its dual nutrient role . Optimal concentrations (10–50 mM) avoid ammonia toxicity, with pH maintained at 6.5–7.5 to stabilize dissociation .
Q. What are the key differences between DAA and other ammonium salts (e.g., diammonium phosphate) in biochemical applications?
DAA’s adipate anion offers unique advantages:
- Biodegradability : Adipate is metabolized via β-oxidation pathways, reducing environmental persistence compared to phosphate anions.
- pH buffering : Adipate’s pKa (~4.4 and 5.4) provides buffering capacity in mildly acidic conditions, beneficial for microbial cultures .
- Nitrogen release kinetics : DAA releases NH₄⁺ gradually, avoiding sudden pH spikes common with NH₄NO₃ .
Advanced Research Questions
Q. How can DAA-containing fermentation broths be optimized for high-purity adipic acid (ADA) recovery?
Post-fermentation, DAA is thermally decomposed to ADA via reactive distillation (190°C, 2 bar). Challenges include co-crystallization of monoammonium adipate (MAA), which reduces ADA purity. Adding 3 wt% MAA to the broth increases ADA crystallization efficiency by 23% by disrupting hydrogen bonding in aqueous solutions. Subsequent vacuum filtration and acetone washing yield ≥98% pure ADA .
Q. What experimental strategies resolve solubility contradictions in DAA-ADA crystallization processes?
Conflicting data on ADA solubility in DAA-rich solutions arise from NH₄⁺ concentration gradients. A validated protocol involves:
- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during DAA dissociation.
- Dynamic light scattering (DLS) : Monitors particle size distribution during crystallization.
- Phase diagrams : Constructed using ternary (ADA-DAA-H₂O) solubility data to identify stable crystallization zones .
Q. What role does DAA play in synthesizing high-performance copolyamides (e.g., nylon 66)?
DAA serves as a precursor for hexamethylene this compound (nylon 66 salt). In autoclave polymerization (250 psig, 240°C), DAA reacts with hexamethylenediamine to form linear polyamides. Key parameters:
Q. How do techno-economic analyses (TEA) evaluate DAA’s viability in biorefinery models?
TEAs of sugarcane biorefineries highlight DAA’s cost drivers:
- Fermentation costs : ~60% of total, driven by NH₄OH consumption (0.8 kg/kg ADA).
- Energy demand : Distillation accounts for 70% of energy use. Sensitivity analyses show a 10% increase in DAA yield reduces production costs by $0.12/kg ADA. Environmental assessments favor DAA over petrochemical routes, with 42% lower greenhouse gas emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
